molecular formula C7H7NO2S2 B14475784 Disulfide, methyl 2-nitrophenyl CAS No. 70574-29-7

Disulfide, methyl 2-nitrophenyl

Cat. No.: B14475784
CAS No.: 70574-29-7
M. Wt: 201.3 g/mol
InChI Key: HHAASJBQVUGCCN-UHFFFAOYSA-N
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Description

Disulfide, methyl 2-nitrophenyl, is an organic compound characterized by the presence of a disulfide bond (S-S) and a nitrophenyl group. Disulfide bonds play a crucial role in the structural stabilization of many molecules, including proteins and peptides . The nitrophenyl group adds unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disulfide, methyl 2-nitrophenyl, typically involves the reaction of thiols with aromatic sulfenyl halides. For instance, the reaction of a thiol with 2-nitrophenylsulfenyl chloride can yield the desired disulfide compound . The reaction conditions often include mild temperatures and the presence of a base to facilitate the formation of the disulfide bond.

Industrial Production Methods: Industrial production of disulfide compounds often employs oxidative coupling of thiols. This method can be scaled up for large-scale production, ensuring high yields and purity. The use of catalysts and controlled reaction environments is crucial to optimize the process .

Types of Reactions:

    Oxidation: this compound, can undergo oxidation reactions, converting thiols to disulfides.

    Reduction: The compound can be reduced back to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen or hydrogen peroxide in the presence of a catalyst.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine under mild conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Disulfide, methyl 2-nitrophenyl, has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of disulfide, methyl 2-nitrophenyl, involves the formation and cleavage of disulfide bonds. These bonds are crucial for maintaining the structural integrity of proteins and peptides. The compound can undergo redox reactions, interconverting between thiol and disulfide forms, which is essential for its biological activity . The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

  • Disulfide, methyl 4-nitrophenyl
  • Disulfide, ethyl 2-nitrophenyl
  • Disulfide, methyl 3-nitrophenyl

Comparison: Disulfide, methyl 2-nitrophenyl, is unique due to the position of the nitro group on the phenyl ring. This positioning affects its electronic properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns in substitution and redox reactions.

Properties

CAS No.

70574-29-7

Molecular Formula

C7H7NO2S2

Molecular Weight

201.3 g/mol

IUPAC Name

1-(methyldisulfanyl)-2-nitrobenzene

InChI

InChI=1S/C7H7NO2S2/c1-11-12-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3

InChI Key

HHAASJBQVUGCCN-UHFFFAOYSA-N

Canonical SMILES

CSSC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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